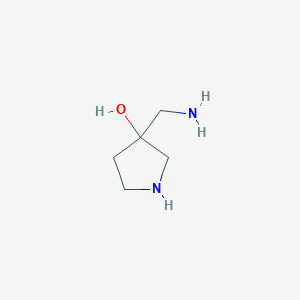

3-(Aminomethyl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-3-5(8)1-2-7-4-5/h7-8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRGXRXUBXDADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561869 | |

| Record name | 3-(Aminomethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125033-35-4 | |

| Record name | 3-(Aminomethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminomethyl Pyrrolidin 3 Ol and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing enantiomerically pure pyrrolidine (B122466) derivatives, as different stereoisomers can exhibit vastly different biological activities. Key strategies include asymmetric 1,3-dipolar cycloadditions, the use of chiral auxiliaries, and starting from naturally occurring chiral molecules.

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly effective and atom-economical method for constructing highly functionalized, chiral pyrrolidines. rsc.orgacs.org This reaction allows for the creation of multiple stereocenters in a single, highly controlled step. acs.org

Azomethine ylides are nitrogen-based 1,3-dipoles that react with dipolarophiles, such as alkenes, to form five-membered heterocyclic rings like pyrrolidines. wikipedia.org These reactions are known for their high degree of stereo- and regioselectivity. wikipedia.org The generation of azomethine ylides can be achieved from various precursors, including the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. wikipedia.orgmdpi.com The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the reaction. rsc.orgacs.org

For instance, the reaction between an imine derived from an α-amino ester and an electron-deficient alkene can be catalyzed to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org The careful tuning of reaction conditions and reagents can force a specific mechanistic pathway, leading to the desired stereoisomer in high purity. acs.org

The enantioselectivity of 1,3-dipolar cycloadditions is often controlled by the use of chiral metal catalysts. Complexes of copper(I) with chiral ligands, such as N,O-ligands, have proven to be particularly effective. nih.govacs.org These catalytic systems can create a chiral environment around the reacting species, directing the cycloaddition to proceed with a specific stereochemical outcome.

An example is the Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes, which yields enantioenriched fluorinated pyrrolidine derivatives in high yields and excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov The choice of ligand is critical; for example, a newly designed 4-iodo-DHIPOH ligand in a complex with copper demonstrated high efficiency in the synthesis of 4-nitro-3-aminopyrrolidines with excellent diastereo- and enantioselectivities. acs.org

| Catalyst System | Substrates | Product Type | Stereoselectivity |

| Cu(I) / Chiral N,O-Ligand | Azomethine ylide, Fluorinated styrene | Fluorinated pyrrolidine | High dr and ee nih.gov |

| Cu(I) / 4-iodo-DHIPOH | Azomethine ylide, β-phthalimidonitroethene | 4-Nitro-3-aminopyrrolidine | up to 98:2 dr, 99% ee acs.org |

The 1,3-dipolar cycloaddition strategy is applicable to the synthesis of complex pyrrolidines like 4-aminopyrrolidine-2,4-dicarboxylate (APDC) derivatives. These compounds are valuable as selective agonists for metabotropic glutamate receptors. nih.govebi.ac.ukacs.org The synthesis of the four isomers of APDC has been accomplished, demonstrating the high stereospecificity of these interactions. nih.govacs.org N-substituted derivatives of (2R,4R)-APDC have also been synthesized to explore their activity as agonists, partial agonists, or antagonists at various glutamate receptors. nih.gov

Chiral Auxiliary-Mediated Synthesis (e.g., 3-Aminopyrrolidine Lithium Amides)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

In the context of pyrrolidine synthesis, chiral auxiliaries like pseudoephedrine can be used. nih.gov An amide is formed between the chiral auxiliary and a carboxylic acid. The α-proton can then be removed by a base to form a chiral enolate. The subsequent reaction of this enolate, for instance with an alkyl halide, is directed by the chiral auxiliary, leading to a product with high diastereoselectivity. wikipedia.org Finally, cleavage of the amide bond releases the enantiomerically enriched product and the auxiliary. wikipedia.org While direct examples for 3-aminopyrrolidine lithium amides are specific, the principle involves using a chiral amine to direct the formation of stereocenters in the pyrrolidine ring.

Approaches from Chiral Precursors (e.g., trans-4-Hydroxyl-L-proline, 4-Hydroxy-(L)-proline, Diacetone-D-glucose)

Utilizing readily available, enantiomerically pure starting materials from the "chiral pool" is a common and efficient strategy for asymmetric synthesis. tcichemicals.com Natural products like amino acids and sugars serve as excellent chiral precursors.

trans-4-Hydroxy-L-proline: This commercially available amino acid is a versatile starting material for the synthesis of various substituted pyrrolidines. nih.govnih.gov Its inherent chirality can be transferred through a series of reactions to the target molecule. For example, a short and efficient stereoselective synthesis of polyhydroxylated pyrrolidines has been developed starting from trans-4-hydroxy-L-proline. nih.gov The synthesis involves regio- and stereoselective hydroxylation and reduction steps to introduce the desired stereocenters. nih.gov It can also be a precursor for derivatives like (4S)-1-methyl-4-propyl-L-proline. mdpi.com

4-Hydroxy-(L)-proline: Similar to its trans isomer, 4-hydroxy-(L)-proline is a key starting material. nih.gov It can be used to introduce the pyrrolidine ring in the synthesis of various complex molecules and drug candidates. nih.gov For example, it has been used as a precursor in the synthesis of Paritaprevir, an antiviral drug. nih.gov

Diacetone-D-glucose: This derivative of glucose is a valuable chiral template. google.comrsc.org It can be used as a starting material to synthesize other chiral molecules, including pyrrolidine derivatives, by taking advantage of its well-defined stereocenters. While its primary use is as an intermediate for other glucose derivatives, its chiral framework makes it a potential starting point for complex, multi-step syntheses of chiral heterocycles. google.com

| Chiral Precursor | Key Features | Example Application |

| trans-4-Hydroxy-L-proline | Readily available, multiple chiral centers | Synthesis of polyhydroxylated pyrrolidines nih.gov |

| 4-Hydroxy-(L)-proline | Versatile chiral building block | Introduction of pyrrolidine ring in drug synthesis nih.gov |

| Diacetone-D-glucose | Defined stereochemistry, derived from natural sugar | Chiral ligand and intermediate for glucose derivatives google.com |

Synthesis of Enantiomerically Pure Pyrrolidin-3-ol Derivatives

The synthesis of enantiomerically pure pyrrolidin-3-ol derivatives is a critical aspect of medicinal chemistry, as the stereochemistry of these scaffolds often dictates their biological activity. Various strategies have been developed to achieve high optical purity, primarily relying on chiral pool synthesis and asymmetric methodologies.

More recent advancements include chemoenzymatic and asymmetric synthesis routes. A one-pot photoenzymatic process has been reported for synthesizing N-Boc-3-hydroxypyrrolidines with excellent enantiomeric excess (>99%) nih.gov. This method combines a photochemical oxyfunctionalization to create N-Boc-3-pyrrolidinone, which then undergoes a stereoselective biocatalytic carbonyl reduction nih.gov. Asymmetric synthesis using enzymes or microorganisms to stereoselectively esterify one isomer of a racemic mixture also presents a viable pathway google.com. Furthermore, stereocontrolled synthesis from chiral precursors like (R)- or (S)-proline offers an efficient alternative to classical resolution of racemates, which can be wasteful google.com.

| Starting Material | Method | Key Features |

| Natural Malic Acid | Condensation with benzylamine and subsequent reduction. | Utilizes a natural chiral pool; can be a multi-step process google.com. |

| Glutamic Acid | Conversion to chiral 4-amino-2-hydroxybutyric acid, followed by cyclization. | Another example of chiral pool synthesis; involves known processes google.com. |

| Pyrrolidine | One-pot photoenzymatic conversion via N-Boc-3-pyrrolidinone. | Achieves high conversion (up to 90%) and enantiomeric excess (>99%) nih.gov. |

| Racemic N-benzyl- 3-hydroxypyrrolidine | Stereoselective esterification using enzymes or microorganisms. | Asymmetric synthesis approach to resolve racemates google.com. |

| (R)- or (S)-proline | Stereocontrolled conversion. | Avoids material loss associated with resolving racemic mixtures google.com. |

General Synthetic Transformations and Derivatization

Aminomethyl Group Introduction and Modification (e.g., Mannich Reaction)

The introduction of the aminomethyl group is a key transformation in the synthesis of 3-(Aminomethyl)pyrrolidin-3-ol and its analogs. The Mannich reaction is a classic and powerful method for this purpose. It involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine researchgate.net. In the context of pyrrolidine synthesis, this reaction can be used to introduce a substituted aminomethyl group onto a suitable precursor researchgate.net. The reaction typically proceeds via the formation of an iminium ion from the amine and formaldehyde, which then reacts with a carbon nucleophile (the compound with an active hydrogen).

Alternative strategies for introducing the aminomethyl moiety include the reduction of a nitrile (cyano) group. For example, a cyano group can be selectively reduced to a primary amine in the presence of other functional groups like a ketone, although this can sometimes be a sluggish reaction and difficult to scale up acs.org. Another method involves the hydrogenation of a nitromethylene group. For instance, 1-ethyl-2-aminomethylpyrrolidine can be produced by the hydrogen reduction of 1-ethyl-2-nitromethylene pyrrolidine in the presence of a metal catalyst like Raney Nickel google.com.

| Method | Precursor | Reagents | Product Feature |

| Mannich Reaction | Compound with active hydrogen | Formaldehyde, Primary/Secondary Amine | Introduces an aminomethyl or substituted aminomethyl group researchgate.net. |

| Nitrile Reduction | Cyano-substituted pyrrolidine | Reducing agents (e.g., Raney Nickel, H₂) | Converts a cyano group to a primary aminomethyl group acs.org. |

| Nitromethylene Hydrogenation | Nitromethylene-substituted pyrrolidine | Hydrogen, Metal Catalyst (e.g., Raney Nickel) | Reduces the nitromethylene group to an aminomethyl group google.com. |

Modifications at the Pyrrolidine Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the pyrrolidine ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents through alkylation and acylation reactions. These modifications are crucial for modulating the pharmacological properties of the final compound.

Alkylation of the pyrrolidine nitrogen can be achieved through several methods. A direct approach involves reacting the pyrrolidine with an alkyl halide. Reductive amination is another versatile method; for example, N-substituted pyrrolidines can be synthesized from primary amines and 2,5-dimethoxytetrahydrofuran using sodium borohydride in an acidic medium thieme-connect.com. More complex modifications can be installed using tandem reactions, such as a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne nih.gov.

Acylation of the pyrrolidine nitrogen typically involves reaction with an acylating agent like an acyl chloride or an anhydride mdpi.com. This reaction is generally efficient as the nitrogen atom is a strong nucleophile. It is important to note that in multifunctional pyrrolidines, acylation often occurs preferentially at the nitrogen atom, which can lead to the formation of a more electron-deficient pyridinium-like salt, potentially influencing subsequent reactions youtube.com. Palladium-catalyzed reactions of γ-(N-acylamino) alkenes with aryl bromides can also be used to synthesize N-acyl-protected pyrrolidines with high diastereoselectivity organic-chemistry.org.

| Modification | Reagent/Method | Key Characteristics |

| Alkylation | Alkyl Halides | Direct introduction of alkyl groups. |

| Alkylation | 2,5-Dimethoxytetrahydrofuran / NaBH₄ | Reductive condensation reaction from primary amines thieme-connect.com. |

| Alkylation | Copper-catalyzed tandem reaction | Multi-component sequence for complex substitutions nih.gov. |

| Acylation | Acyl Chlorides / Anhydrides | Efficient formation of N-acyl pyrrolidines mdpi.com. |

| Acylation | Pd-catalyzed reaction of γ-(N-acylamino) alkenes | Stereoselective synthesis of N-acyl pyrrolidines organic-chemistry.org. |

Hydroxyl Group Functionalization (e.g., Esterification, Oxidation)

The hydroxyl group at the 3-position of the pyrrolidine ring offers another site for synthetic modification, enabling the creation of esters, ethers, or oxidation to a ketone. Such functionalization can significantly impact the compound's biological activity and physicochemical properties.

Esterification of the hydroxyl group can be performed using various standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach masterorganicchemistry.com. Alternatively, the hydroxyl group can be converted to an ester by treatment with thionyl chloride in an alcohol like methanol, or through a Mitsunobu reaction with thioacetic acid nih.gov. These reactions produce pyrrolidin-3-yl ester derivatives.

Oxidation of the 3-hydroxy group transforms the pyrrolidine into a 3-pyrrolidinone derivative. This transformation is a key step in many synthetic pathways. A common and efficient method for this oxidation is using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant nih.gov. The resulting ketone can then serve as a precursor for further modifications, such as reductive amination to introduce new amine substituents.

| Transformation | Method/Reagents | Resulting Functional Group |

| Esterification | Fischer Esterification (Carboxylic acid, acid catalyst) | Ester masterorganicchemistry.com |

| Esterification | Thionyl chloride in methanol | Ester nih.gov |

| Esterification | Mitsunobu Reaction (Thioacetic acid) | Thioester nih.gov |

| Oxidation | TEMPO-mediated oxidation | Ketone nih.gov |

Ring Functionalization and Ring-Opening Transformations

Beyond simple substitution, more complex modifications can involve functionalization of the pyrrolidine ring itself or even ring-opening transformations to generate different molecular scaffolds.

Ring Functionalization strategies aim to introduce substituents at various positions on the pyrrolidine core. This can be achieved through methods like iridium-catalyzed domino-ring-opening cyclization of vinylaziridines with β-ketocarbonyls, which yields functionalized 2-methylenepyrrolidines acs.org. Another approach is the N-bromosuccinimide (NBS)-induced aziridine ring expansion cascade of cinnamylaziridine, which produces functionalized pyrrolidines containing three stereocenters rsc.org. These methods allow for the construction of structurally diverse and polysubstituted pyrrolidine derivatives acs.org.

Ring-Opening Transformations of the pyrrolidine ring are challenging due to the low ring strain of the five-membered heterocycle compared to smaller rings like aziridines researchgate.netmdpi.com. However, the deconstructive transformation of unstrained cyclic amines via C-N bond cleavage has emerged as a powerful strategy for skeletal remodeling and accessing diverse molecular structures researchgate.netresearchgate.net. These reactions can transform the pyrrolidine framework into different-sized cyclic amines or carbocycles, offering access to novel chemical space researchgate.net.

| Transformation Type | Method | Outcome |

| Ring Functionalization | Iridium-catalyzed domino-ring-opening cyclization | Synthesis of functionalized 2-methylenepyrrolidines acs.org. |

| Ring Functionalization | NBS-induced aziridine ring expansion | Formation of functionalized pyrrolidines with three stereocenters rsc.org. |

| Ring-Opening | Deconstructive functionalization via C-N bond cleavage | Skeletal remodeling to form different ring sizes or carbocycles researchgate.netresearchgate.net. |

| Ring Contraction | Photo-promoted reaction of pyridines with silylborane | Synthesis of pyrrolidine derivatives from pyridines researchgate.net. |

Protecting Group Strategies (e.g., N-Boc, Phthalimido)

In the multi-step synthesis of complex molecules like this compound derivatives, the use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. The amine groups, in particular, often require protection.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. It converts the amine into a carbamate, which is stable to many nucleophiles, basic conditions, and catalytic hydrogenation total-synthesis.com. The N-Boc group is readily introduced by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) acs.orgtotal-synthesis.com. A key advantage of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which allows for its selective removal without affecting other acid-sensitive groups total-synthesis.com. N-Boc-protected intermediates, such as N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines, are frequently used in the synthesis of pharmacologically active compounds nih.gov.

The phthalimido group is another common strategy for protecting primary amines. It is installed by reacting the amine with phthalic anhydride or a derivative. The resulting phthalimide is very stable to a wide range of reaction conditions. Deprotection is typically achieved by hydrazinolysis (using hydrazine), which cleaves the imide to release the free primary amine.

| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Features |

| N-Boc | -C(O)OC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA) | Stable to base, nucleophiles, and hydrogenation; orthogonal to Fmoc and Cbz groups total-synthesis.com. |

| Phthalimido | Cyclic diacyl derivative of phthalic acid | Phthalic anhydride | Hydrazine (hydrazinolysis) | Provides robust protection for primary amines. |

Reactivity and Chemical Transformations of 3 Aminomethyl Pyrrolidin 3 Ol Scaffolds

Nucleophilic Reactivity of Amine and Hydroxyl Functionalities

The chemical behavior of 3-(aminomethyl)pyrrolidin-3-ol is largely dictated by the nucleophilic nature of its primary amine and tertiary hydroxyl groups. The primary amine, with its lone pair of electrons on the nitrogen atom, readily participates in reactions with various electrophiles. Its nucleophilicity is influenced by steric hindrance around the nitrogen atom and the electronic effects of the pyrrolidine (B122466) ring. Generally, primary amines are effective nucleophiles in reactions such as alkylation, acylation, and condensation. masterorganicchemistry.com

The tertiary hydroxyl group, while also possessing a lone pair of electrons on the oxygen atom, is a weaker nucleophile compared to the primary amine. Its reactivity is often sterically hindered by the quaternary carbon center to which it is attached. However, under appropriate conditions, the hydroxyl group can be functionalized, for instance, through O-alkylation or O-acylation, often requiring activation to enhance its leaving group ability or the use of highly reactive electrophiles. The differential reactivity between the amine and hydroxyl groups allows for selective functionalization, a key advantage in multi-step syntheses.

Reduction Reactions (e.g., Azido (B1232118) to Amino, Nitro to Amino)

The this compound scaffold can be synthesized from precursors containing functional groups that are readily reduced to the corresponding amine. Common strategies in organic synthesis involve the reduction of azido or nitro groups, which are stable precursors to primary amines.

Catalytic Hydrogenation: A widely employed method for the reduction of both azido and nitro groups is catalytic hydrogenation. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. wikipedia.org The reaction is generally clean and efficient, affording the desired amine in high yield. For instance, a precursor molecule, 3-(azidomethyl)pyrrolidin-3-ol or 3-(nitromethyl)pyrrolidin-3-ol, can be effectively converted to this compound. This method is often favored for its mild reaction conditions and the avoidance of harsh reducing agents. acsgcipr.org

| Precursor Functional Group | Reagents and Conditions | Product Functional Group |

| Azido (-N₃) | H₂, Pd/C or PtO₂ | Amino (-NH₂) |

| Nitro (-NO₂) | H₂, Raney Nickel or Pd/C | Amino (-NH₂) |

| Nitro (-NO₂) | Iron (Fe) in acidic media | Amino (-NH₂) |

This table presents common reduction reactions for the synthesis of amines from their corresponding azido and nitro precursors.

Metal-Mediated Reductions: Alternatively, nitro compounds can be reduced to amines using metals in acidic media, such as iron in acetic acid. wikipedia.org This classical method remains a viable option, particularly in industrial settings. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule.

Condensation Reactions for Formation of Complex Architectures

The primary amine of the this compound scaffold is a key functional handle for the construction of more complex molecular architectures through condensation reactions. These reactions involve the formation of a new carbon-nitrogen bond, typically with the elimination of a small molecule like water.

One important application is in the synthesis of fused heterocyclic systems. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of bicyclic or polycyclic structures containing the pyrrolidine ring. The synthesis of asymmetric 2,6-bis(arylimino)pyridines, for instance, can be achieved by reacting 2,6-diacetylpyridine (B75352) with an appropriate amine. researchgate.net While not a direct example using this compound, this illustrates the principle of using a primary amine to build larger, more complex structures.

Furthermore, the amine functionality can participate in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry. mdpi.com The versatility of the aminomethyl group allows for its incorporation into a wide array of pharmacologically relevant structures.

Stereochemical Inversion via SN2 Reactions

The stereocenter at the C3 position of the this compound ring, bearing the hydroxyl group, presents an opportunity for stereochemical manipulation. While direct SN2 reaction at a tertiary carbon is generally not feasible due to steric hindrance, derivatization of the hydroxyl group into a good leaving group can, in principle, facilitate such a transformation under forcing conditions or through a rearrangement mechanism.

However, a more common strategy for achieving stereochemical inversion at a specific center in a pyrrolidine ring involves utilizing a precursor where the stereocenter is amenable to an SN2 reaction. For instance, if the synthesis of a specific stereoisomer of this compound is desired, one could start with a chiral precursor, such as a derivative of 4-hydroxyproline. mdpi.com By converting the hydroxyl group at C4 into a suitable leaving group (e.g., a tosylate or mesylate), a nucleophile can be introduced via an SN2 reaction, leading to inversion of configuration at that center. Subsequent chemical transformations would then be used to construct the final this compound structure with the desired stereochemistry.

Applications in Asymmetric Catalysis and Chiral Auxiliary Chemistry

3-(Aminomethyl)pyrrolidin-3-ol Derivatives as Chiral Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, and derivatives of this compound have shown promise in this area. The presence of both a primary amine and a hydroxyl group on a rigid pyrrolidine (B122466) framework provides two coordination sites for metal centers, forming stable chiral complexes that can induce enantioselectivity in a variety of transformations.

While specific research detailing the synthesis and application of a wide range of chiral ligands derived directly from this compound is still an evolving area, the broader class of chiral pyrrolidine-based ligands has been extensively studied. These ligands, often derived from readily available starting materials like proline, have proven effective in numerous metal-catalyzed reactions. The structural motifs present in this compound suggest its potential to form analogous catalytically active metal complexes. The strategic modification of the amino and hydroxyl groups can be used to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the stereochemical outcome of the catalyzed reactions.

Role in Enantioselective Transformations (e.g., Aldehyde Additions, Aldol (B89426) Reactions)

Derivatives of this compound are particularly well-suited to catalyze enantioselective additions to carbonyl compounds, such as aldehydes. These reactions are fundamental in carbon-carbon bond formation and lead to the creation of chiral alcohols, which are important intermediates in organic synthesis.

One notable application is in the enantioselective addition of organozinc reagents to aldehydes. Chiral amino alcohols derived from pyrrolidine structures can act as effective catalysts in these reactions, directing the addition of the alkyl or aryl group from the organozinc reagent to one face of the aldehyde, resulting in a high enantiomeric excess of one of the alcohol enantiomers.

Furthermore, the pyrrolidine scaffold is a key feature in many organocatalysts used for asymmetric aldol reactions. While direct applications of this compound in this context are not extensively documented in readily available literature, the structural analogy to highly successful proline-based catalysts suggests its potential. In these reactions, the secondary amine of the pyrrolidine ring reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde, and the chirality of the pyrrolidine backbone dictates the stereochemistry of the resulting aldol product. One study has reported the functionalization of a poly[(ethylene glycol) methacrylate] resin with 3-(aminomethyl)pyrrolidine (B1599286) to create a heterogeneous catalyst for aqueous aldol reactions, demonstrating the catalytic activity of this moiety, although the study did not focus on asymmetric catalysis. mdpi.com

Development of Pyrrolidine-Based Organocatalysts

The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity, mirroring the function of enzymes. Pyrrolidine-containing molecules have been at the forefront of this research, with proline and its derivatives being among the most successful organocatalysts. nih.gov

The structural features of this compound make it an attractive candidate for the development of novel pyrrolidine-based organocatalysts. The presence of the aminomethyl and hydroxyl groups offers opportunities for derivatization to create bifunctional catalysts. These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. For instance, the amine group could be transformed into a thiourea (B124793) or squaramide moiety to act as a hydrogen-bond donor, while the pyrrolidine nitrogen maintains its role in enamine or iminium ion formation.

While the body of research specifically detailing organocatalysts derived from this compound is still growing, the principles established with other chiral pyrrolidines provide a strong foundation for its potential applications in asymmetric Michael additions, Mannich reactions, and other important organic transformations. nih.gov

Chiral Building Block Utility in Organic Synthesis

Beyond its direct application in catalysis, this compound serves as a valuable chiral building block in organic synthesis. A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger, more complex target molecule, thereby transferring its stereochemical information.

The synthesis of complex chiral molecules, such as natural products and pharmaceuticals, often relies on the use of such building blocks to control the stereochemistry at specific positions. The pyrrolidine ring is a common structural motif in many biologically active compounds, and having access to enantiomerically pure substituted pyrrolidines like this compound is therefore highly advantageous. nih.govnih.gov

Research in Medicinal Chemistry and Drug Discovery Pre Clinical Focus

Scaffold Optimization in Drug Design

The strategic design and modification of core molecular frameworks, or scaffolds, is a cornerstone of modern drug discovery. The 3-(aminomethyl)pyrrolidin-3-ol scaffold has garnered attention for its favorable physicochemical properties and its ability to serve as a foundation for the synthesis of complex and biologically active molecules.

Pyrrolidine (B122466) as a Versatile Core Scaffold for Biologically Active Compounds

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its three-dimensional character, which allows for a more comprehensive exploration of the chemical space compared to flat aromatic rings. nih.gov This non-planar structure can lead to improved binding affinity and selectivity for biological targets. nih.gov The pyrrolidine core is present in numerous natural products and FDA-approved drugs, demonstrating its biocompatibility and therapeutic relevance. Its amenability to functionalization at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of new chemical entities. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity. For analogs of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

In the context of developing dual-acting ligands for the serotonin (B10506) 5-HT6 receptor (5-HT6R) and the dopamine (B1211576) D3 receptor (D3R), modifications to the aminomethyl side chain and the pyrrolidine ring have been systematically explored. For instance, the introduction of various alkyl groups on the basic nitrogen atom of 3-(aminomethyl)pyrrolidine (B1599286) derivatives was found to significantly impact their affinity for the 5-HT6 receptor. While some modifications maintained or improved affinity, others led to a decrease, highlighting the sensitivity of the receptor to the steric and electronic properties of this region. nih.gov

| Modification | Target | Effect on Affinity |

| Ethyl substitution on the basic nitrogen of (R)-2-(aminomethyl)pyrrolidinyl | 5-HT6R | Maintained affinity |

| Ethyl substitution on the basic nitrogen of 3-(aminomethyl)pyrrolidinyl | 5-HT6R | Decreased affinity |

| Isobutyl substitution on the basic nitrogen of (R)-2-(aminomethyl)pyrrolidine | 5-HT6R | Maintained affinity |

| 2-hydroxyethyl substitution on the basic nitrogen | 5-HT6R | Unfavorable |

| 3-methoxyprop-1-yl substitution on the basic nitrogen | 5-HT6R | Unfavorable |

These studies underscore the importance of the substitution pattern on the pyrrolidine scaffold for achieving desired biological activity. The data suggests that even subtle changes to the molecule can lead to significant differences in receptor binding, providing a roadmap for the rational design of more potent and selective compounds.

Impact of Stereoisomers on Biological Profiles

The this compound scaffold contains a chiral center at the 3-position of the pyrrolidine ring. The spatial arrangement of the aminomethyl and hydroxyl groups can have a profound impact on the biological activity of its derivatives. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors.

In the development of ligands for the 5-HT6 and D3 receptors, the stereochemistry of the aminomethylpyrrolidine moiety was found to be a critical determinant of activity. Studies comparing the (R) and (S) enantiomers of 2-(aminomethyl)pyrrolidine and 3-(aminomethyl)pyrrolidine derivatives revealed a clear preference for one enantiomer over the other at the serotoninergic target. nih.gov Specifically, the (R)-2-(aminomethyl) congener was preferred for interaction with the 5-HT6 receptor. nih.gov This stereochemical preference is likely due to the specific three-dimensional arrangement of the pharmacophoric elements, which dictates how the ligand fits into the binding pocket of the receptor.

Exploration in Specific Therapeutic Areas

The versatility of the this compound scaffold has led to its investigation in a range of therapeutic areas, with a particular focus on the development of kinase inhibitors and receptor ligands, both of which are crucial targets in the treatment of numerous diseases.

Kinase Inhibitor Research (e.g., Abl, PI3K, Akt)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is therefore a major focus of modern drug discovery. The structurally similar (S)-3-aminopyrrolidine scaffold has been explored as a foundation for the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K).

In one study, a series of compounds featuring the (S)-3-aminopyrrolidine core were synthesized and evaluated for their ability to inhibit both Abl and PI3K. Several of these compounds demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia cell line and exhibited moderate inhibitory activity against both kinases. This dual-targeting approach is of particular interest as it may offer a strategy to overcome resistance mechanisms that can arise from the inhibition of a single kinase. While this research was conducted on a closely related analog, it highlights the potential of the 3-aminomethylpyrrolidin-3-ol scaffold for the development of novel kinase inhibitors.

Receptor Ligand Development (e.g., 5-HT1A, 5-HT6R, D3R)

G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, are important targets for the treatment of a wide range of central nervous system disorders. The this compound scaffold has been successfully employed in the development of ligands for several of these receptors.

As previously mentioned, derivatives of 3-(aminomethyl)pyrrolidine have been investigated as dual-acting antagonists for the 5-HT6 and D3 receptors. nih.gov This dual antagonism is considered a promising strategy for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease. nih.gov The ability to modulate both of these receptor systems with a single molecule could offer a more effective therapeutic approach.

The research in this area has demonstrated that careful manipulation of the 3-(aminomethyl)pyrrolidine scaffold can lead to compounds with high affinity and selectivity for these receptors. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the choice of the aminomethylpyrrolidine isomer and the nature of the substituent on the basic nitrogen atom were critical for achieving potent dual 5-HT6R/D3R activity. nih.gov The most promising compounds from this series displayed nanomolar antagonist properties at the 5-HT6 receptor. nih.gov

| Compound | Target | Activity (Kb) |

| 13 | 5-HT6R | 1.2 nM |

| 17 | 5-HT6R | 3.8 nM |

While specific research on the application of the this compound scaffold for 5-HT1A receptor ligands is less prevalent in the reviewed literature, the broader success of pyrrolidine-containing compounds as ligands for various serotonin receptors suggests that this is a promising area for future investigation. The structural features of this compound offer the potential to create novel ligands with unique pharmacological profiles at the 5-HT1A receptor.

Antibacterial Agent Development (e.g., Linezolid Conjugates, Quinolone Derivatives)

The pyrrolidine ring is a common structural motif in a variety of biologically active compounds, including antibacterial agents. The specific stereochemistry and substitution pattern of the this compound scaffold offer opportunities to explore new chemical space in the search for potent antibiotics.

Quinolone Derivatives

The modification of the C-7 substituent of quinolone antibiotics is a well-established strategy for enhancing antibacterial potency and spectrum. Research has demonstrated that incorporating substituted aminomethylpyrrolidine moieties at this position can lead to compounds with significant activity. For instance, a series of new fluoroquinolones was synthesized by coupling pyrrolidine derivatives, bearing a 3-position aminomethyl substituent and a 4-position alkyloxime, with various quinolinecarboxylic acids. nih.gov These compounds exhibited potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govcapes.gov.br

One of the lead compounds from this research, LB20304, demonstrated excellent in vivo efficacy and a favorable pharmacokinetic profile. nih.gov The introduction of the oxime group to the aminomethylpyrrolidine scaffold was shown to be advantageous compared to a desoximino analogue, highlighting the impact of subtle structural modifications. nih.gov

Further studies have explored the effect of stereochemistry on the pyrrolidine side chain. Quinolones containing a 7-[3-(1-aminoethyl)-1-pyrrolidinyl] side chain were synthesized and compared to their 7-[3-(aminomethyl)-1-pyrrolidinyl] analogs. nih.gov The results indicated that the stereochemical configuration significantly influenced antibacterial activity. Specifically, the (3R,1S)-3-(1-aminoethyl)pyrrolidines generally provided a two- to four-fold increase in in vitro activity against Gram-positive organisms and a notable improvement in oral efficacy in mouse infection models. nih.gov This underscores the importance of stereochemistry in the design of new quinolone antibiotics based on this scaffold.

| Compound | S. aureus (MRSA) | S. pyogenes | E. coli | P. aeruginosa |

|---|---|---|---|---|

| LB20304 nih.gov | 0.1 | 0.05 | 0.05 | 0.39 |

| Ciprofloxacin nih.gov | 0.39 | 0.39 | ≤0.012 | 0.1 |

| PD 140248 (34F-R,S) nih.gov | 0.05 | 0.025 | 0.025 | 0.2 |

Linezolid Conjugates

Linezolid, the first clinically approved oxazolidinone antibiotic, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria. derpharmachemica.comnewdrugapprovals.org A common strategy to combat emerging resistance and broaden the spectrum of activity is the synthesis of molecular hybrids or conjugates, where the core Linezolid structure is linked to other bioactive scaffolds. derpharmachemica.com While numerous synthetic routes to Linezolid have been developed, the exploration of conjugates remains an active area of research. rsc.orggoogle.comresearchgate.net The this compound scaffold, with its versatile functional groups, represents a potential building block for creating novel Linezolid conjugates. However, a review of the current scientific literature does not indicate that this specific moiety has been utilized in published Linezolid conjugate research, suggesting an opportunity for future investigation.

Antimalarial Compound Development

The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the urgent discovery of new therapeutic agents. nih.gov Quinolines, such as chloroquine (B1663885) and mefloquine, have historically been the cornerstone of antimalarial chemotherapy. nih.govnih.gov A key strategy in modern antimalarial drug discovery involves the structural modification of the quinoline (B57606) core, particularly the aminoalkyl side chain, to restore activity against resistant strains.

Tebuquine, a 4-aminoquinoline, demonstrates significantly higher activity than chloroquine both in vitro and in vivo. semanticscholar.org The development of analogues of such potent compounds is a promising approach. The pyrrolidine scaffold is a versatile heterocyclic system that has been incorporated into various bioactive molecules. nih.gov Its three-dimensional structure and ability to be functionalized make it an attractive component for designing new antimalarial agents. While specific research incorporating the this compound moiety into antimalarial compounds is not prominent in the reviewed literature, its structural features make it a plausible candidate for inclusion as a side chain on a quinoline or other antimalarial pharmacophore. This remains an underexplored area for potential development.

Potential in Neurological and Psychiatric Diseases (e.g., NR2B Antagonists, Serotonergic Agents)

The unique structural characteristics of the pyrrolidine ring make it a privileged scaffold for agents targeting the central nervous system (CNS). nih.gov

NR2B Antagonists

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission in the CNS, and their dysfunction is implicated in various neurological disorders. nih.govnih.gov The NR2B subunit of the NMDA receptor is a particularly important therapeutic target for conditions such as neuropathic pain and Parkinson's disease. nih.govnih.gov Many NR2B antagonists are based on templates like ifenprodil, which contains a piperidine (B6355638) ring. nih.gov The development of novel chemical leads with different heterocyclic cores is an active area of research to improve selectivity and pharmacokinetic properties. researchgate.net While the this compound scaffold has not been explicitly reported in the design of NR2B antagonists, its cyclic amine structure is a feature common to many CNS-active compounds, suggesting its potential utility in this field.

Serotonergic Agents

Serotonin (5-hydroxytryptamine, 5-HT) receptors are key targets for treating a wide range of psychiatric disorders, including depression, anxiety, and migraine. nih.govsemanticscholar.org The development of selective agonists and antagonists for different 5-HT receptor subtypes is a major focus of medicinal chemistry. Research has shown that indole (B1671886) derivatives containing a substituted pyrrolidine ring can act as potent and selective serotonergic agents.

A study focused on designing selective agonists for the h5-HT1D receptor, a target for anti-migraine therapies, explored a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles. nih.gov Substitution on the pyrrolidine ring with aminomethyl groups led to compounds with high affinity and selectivity. For example, the introduction of a methylbenzylamine group on the pyrrolidine ring resulted in compounds with nanomolar affinity for the h5-HT1D receptor and over 100-fold selectivity against the h5-HT1B receptor. nih.gov These findings demonstrate that the substituted aminomethylpyrrolidine scaffold is a highly effective motif for interacting with serotonin receptors. The additional hydroxyl group present in this compound could be leveraged to further refine properties such as solubility and hydrogen-bonding interactions with the receptor target.

| Compound | h5-HT1D | h5-HT1B | Selectivity (1B/1D) |

|---|---|---|---|

| Sumatriptan | 15 | 22 | 1.5 |

| Compound with N-benzylaminomethyl pyrrolidine | 2.9 | 310 | 107 |

| Compound with N-(α-methylbenzyl)aminomethyl pyrrolidine | 2.0 | 200 | 100 |

Design of Bioactive Nucleoside Analogs

Nucleoside analogs are fundamental to the treatment of viral infections and cancer. umn.eduresearchgate.net The therapeutic strategy involves inhibiting viral reverse transcriptases or cellular DNA polymerases. researchgate.net Most established nucleoside drugs consist of a canonical nucleobase attached to a modified sugar moiety. A newer approach involves functionalizing the nucleobase itself with novel chemical scaffolds.

In this context, a series of purine (B94841) and pyrimidine (B1678525) nucleosides functionalized with a pyrrolidine ring have been synthesized and evaluated for their biological activity. umn.eduresearchgate.net The initial compounds showed limited antiviral and anticancer effects, which was attributed to poor cellular uptake and inefficient metabolic activation to the corresponding bioactive nucleoside monophosphates. umn.eduresearchgate.net To address this, a phosphoramidate (B1195095) prodrug strategy was successfully employed, which improved cell permeability and led to the desired intracellular metabolism. umn.eduresearchgate.net This work establishes that pyrrolidine-functionalized nucleosides are a viable, albeit challenging, class of compounds. The this compound scaffold offers a unique combination of functional groups that could be used to synthesize a new generation of nucleoside analogs, potentially with improved pharmacological properties.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a valuable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the origins of stereoselectivity. nih.gov While specific DFT studies focused exclusively on the synthesis or reactions of 3-(Aminomethyl)pyrrolidin-3-ol are not extensively detailed in the literature, the application of DFT to similar structures, such as proline derivatives in aldol (B89426) reactions, demonstrates its utility. researchgate.net

DFT calculations can be employed to:

Model Transition States: By calculating the energy of transition states, chemists can predict the most likely reaction pathways for the synthesis or modification of the this compound scaffold. mdpi.com

Determine Reaction Energetics: The thermodynamics of a reaction, including whether it is exothermic or endothermic, can be calculated, providing insight into its feasibility. researchgate.net

Explain Stereoselectivity: In reactions involving the creation of chiral centers, DFT can be used to calculate the energies of different diastereomeric transition states. This helps explain why one stereoisomer is formed preferentially over another, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. mdpi.com

For this compound, DFT could be used to investigate the stereochemical outcome of its synthesis, particularly the relative orientation of the aminomethyl and hydroxyl groups at the C3 position.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in drug discovery for predicting how a ligand, such as a derivative of this compound, will interact with a biological target, typically a protein or enzyme. nih.gov Docking predicts the preferred orientation of a molecule when bound to another, while MD simulations provide a view of the dynamic evolution of the ligand-receptor complex over time. mdpi.com

In a study of derivatives containing the 3-(aminomethyl)pyrrolidinyl moiety, MD simulations were used to evaluate their interaction with the 5-HT6 and D3 dopamine (B1211576) receptors (D3R). nih.gov The simulations focused on the stability of the salt bridge formed between the basic nitrogen of the pyrrolidine (B122466) scaffold and key acidic residues in the receptor binding sites, such as Aspartate 3.32 (D3.32). nih.gov The quality and frequency of this crucial interaction are indicative of the ligand's affinity and stability within the binding pocket. nih.gov

MD simulations can reveal key parameters of ligand-target interactions, such as the stability of hydrogen bonds, conformational changes in the protein upon ligand binding, and the root-mean-square deviation (RMSD) of the complex, which indicates its stability over time. nih.govsums.ac.ir

| Compound Moiety | Target Receptor | Salt Bridge Frequency (%) | Mean Salt Bridge Angle (°) | Mean Salt Bridge Distance (Å) |

|---|---|---|---|---|

| 3-(Aminomethyl)pyrrolidinyl Derivative | 5-HT6R | >89 | 165.5 | 2.85 |

| 3-(Aminomethyl)pyrrolidinyl Derivative | D3R | <75 | 150.2 | 3.10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing the lead scaffold. mdpi.com

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Electronic Properties: Dipole moment, partial charges.

Steric Properties: Molecular volume, surface area, shape indices.

Hydrophobic Properties: LogP (partition coefficient).

Topological Properties: Connectivity indices that describe the branching of the molecular skeleton.

For the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with varied substituents and measuring their biological activity against a specific target. A statistical model would then be built to correlate the calculated descriptors with the observed activity. mdpi.com Such models, often visualized as 3D contour maps in methods like Comparative Molecular Field Analysis (CoMFA), can highlight regions of the scaffold where modifications are likely to increase or decrease activity. nih.govresearchgate.net This information is invaluable for the rational design and optimization of the pyrrolidine scaffold for a desired biological function. nih.govnih.gov

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Electronic | Partial Atomic Charges | Distribution of electrons, potential for electrostatic interactions |

| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes |

| Steric | Molecular Volume | Size of the molecule, fit within a binding pocket |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential |

| Structural | Number of Rotatable Bonds | Molecular flexibility |

Investigation of Conformational Preferences and Origins of Stereoselectivity

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. nih.gov The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformational preference of the this compound scaffold is influenced by its substituents. nih.gov

Computational methods, particularly quantum mechanical calculations like DFT, can be used to determine the relative energies of different possible conformers. mdpi.com For this compound, key factors influencing its conformational equilibrium include:

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an aminomethyl (-CH2NH2) group at the C3 position allows for the possibility of intramolecular hydrogen bonds, which can lock the ring into a specific conformation.

Steric Hindrance: Repulsion between bulky substituents can destabilize certain conformations.

Stereoelectronic Effects: The interaction of orbitals can influence the puckering of the pyrrolidine ring.

Understanding the preferred conformation is essential for explaining the origins of stereoselectivity in its interactions with chiral biological targets. nih.gov A specific conformation may present the aminomethyl and hydroxyl groups in a precise spatial arrangement that is optimal for binding to a receptor, explaining why one stereoisomer of a drug is active while another is not. dntb.gov.ua

Analytical Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 3-(aminomethyl)pyrrolidin-3-ol. Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon and proton environments.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the pyrrolidine (B122466) ring would appear as complex multiplets due to spin-spin coupling. The protons of the aminomethyl (-CH₂NH₂) group and those adjacent to the hydroxyl group and the ring nitrogen would exhibit characteristic chemical shifts. The labile protons of the -OH and -NH₂ groups might appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. Deuterium exchange with D₂O would cause the disappearance of the -OH and -NH₂ signals, confirming their identity.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The quaternary carbon atom C3, bonded to both the hydroxyl and aminomethyl groups, would have a characteristic chemical shift. The other four carbon atoms of the pyrrolidine ring and the aminomethyl group would also give distinct signals. The chemical shifts would confirm the presence of the five-membered ring and the attached functional groups.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures like 3-pyrrolidinol (B147423). Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H₂ | ~2.8 - 3.2 (multiplet) | ~50 - 55 |

| C3-OH | Variable (broad singlet) | ~70 - 75 (Quaternary) |

| C3-CH₂NH₂ | ~2.7 - 3.0 (singlet or AB quartet) | |

| C4-H₂ | ~1.7 - 2.1 (multiplet) | ~35 - 40 |

| C5-H₂ | ~2.9 - 3.3 (multiplet) | ~45 - 50 |

| N1-H | Variable (broad singlet) | N/A |

| -CH₂-NH₂ | Variable (broad singlet) | ~40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its hydroxyl, amine, and alkane groups.

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch : The primary amine (-NH₂) group would typically show two medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. These may overlap with the broad O-H band.

N-H Bend : A scissoring vibration for the primary amine is expected to appear around 1590-1650 cm⁻¹.

C-H Stretch : Absorption bands for C-H stretching of the alkane groups (pyrrolidine ring and methylene (B1212753) bridge) would be observed in the 2850-3000 cm⁻¹ region.

C-O Stretch : The stretching vibration of the tertiary alcohol C-O bond would be visible in the fingerprint region, typically around 1100-1200 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. For this compound (Molecular Weight: 116.16 g/mol ), an electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 116. Subsequent fragmentation could involve the loss of small, stable molecules or radicals.

Predicted Fragmentation Patterns for this compound in EI-MS (Based on the fragmentation of related amino alcohols like 3-pyrrolidinol and 3-amino-1-propanol nist.govnist.gov)

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 116 | [C₅H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the aminomethyl group. |

| 86 | [M - CH₂NH₂]⁺ | Alpha-cleavage with loss of the aminomethyl radical. |

| 70 | [C₄H₈N]⁺ | Fragment resulting from cleavage of the pyrrolidine ring. |

| 30 | [CH₂NH₂]⁺ | Iminium ion, a very common fragment for primary amines. |

Determination of Enantiomeric and Diastereomeric Excess

Since this compound has two stereocenters (at C3 and the carbon of the aminomethyl-bearing ring position, depending on substitution), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the relative proportion of these stereoisomers is critical, and this is expressed as enantiomeric excess (ee) and diastereomeric excess (de).

Several analytical methods are employed for this purpose, often involving the conversion of enantiomers into diastereomers or the use of a chiral environment to distinguish them.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers and diastereomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Methodology : A solution of the this compound stereoisomeric mixture is passed through an HPLC column packed with a CSP. The differential interaction between the isomers and the CSP causes them to elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that isomer, allowing for the direct calculation of ee and de. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents

While standard NMR cannot distinguish between enantiomers, the addition of a chiral auxiliary can induce a diastereomeric interaction, making the enantiomers spectroscopically non-equivalent.

Chiral Derivatizing Agents (CDAs) : The amine or alcohol functional group of this compound can be reacted with a chiral agent (like Mosher's acid chloride) to form a mixture of diastereomeric amides or esters. mdpi.com These diastereomers will have distinct NMR signals (e.g., different chemical shifts for specific protons or carbons), and the integration of these signals allows for the quantification of the original enantiomeric ratio.

Chiral Solvating Agents (CSAs) : A chiral solvating agent can be added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can lead to the separation of signals for the enantiomers in the NMR spectrum, enabling the determination of ee.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Enantiomers have mirror-image CD spectra. This technique can be used to determine the ee of a sample by comparing its CD spectrum to that of an enantiomerically pure standard. While not a separative technique, it is a powerful tool for rapid screening and quantitative analysis once a calibration is established.

Future Directions and Emerging Research Avenues

The 3-(aminomethyl)pyrrolidin-3-ol scaffold, with its vicinal amino alcohol functionality on a constrained five-membered ring, represents a compelling starting point for chemical and biological exploration. Future research is poised to build upon the foundational knowledge of pyrrolidine (B122466) chemistry to unlock the full potential of this specific structural motif. The following sections outline key areas where innovation and investigation are expected to drive the field forward.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.